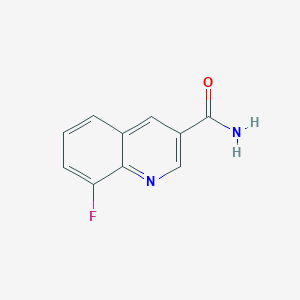
8-氟喹啉-3-甲酰胺
描述
8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .
Physical and Chemical Properties Analysis
科学研究应用
药物设计与药物化学
8-氟喹啉-3-甲酰胺作为药物设计中的核心模板,因其广泛的生物活性而备受关注。它是一种药效团,已用于开发多种治疗剂。 该化合物的结构允许创建许多衍生物,这些衍生物可以在药物应用中进行优化,以提高功效并降低毒性 .
合成化学
该化合物在合成化学中得到应用,特别是在维尔斯迈尔-哈克反应中。 该反应用于乙酰苯胺的分子内环化,提供了制备氯喹啉甲醛的途径,而氯喹啉甲醛是合成复杂有机分子的宝贵中间体 .
胆固醇酯转运蛋白 (CETP) 抑制
喹啉-3-甲酰胺衍生物,包括具有 8-氟取代基的衍生物,已显示出作为 CETP 抑制剂的潜力。这对于治疗冠心病 (CHD) 具有重要意义,因为 CETP 在调节血清高密度脂蛋白 (HDL) 胆固醇水平方面发挥作用。 抑制 CETP 可能为 CHD 患者提供治疗益处 .
安全和危害
作用机制
Target of Action
The primary targets of 8-Fluoroquinoline-3-carboxamide are bacterial enzymes involved in DNA replication, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .
Mode of Action
8-Fluoroquinoline-3-carboxamide interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork and thereby inhibiting DNA replication .
Biochemical Pathways
The action of 8-Fluoroquinoline-3-carboxamide affects the biochemical pathway of DNA synthesis in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which 8-fluoroquinoline-3-carboxamide belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that 8-Fluoroquinoline-3-carboxamide may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 8-Fluoroquinoline-3-carboxamide is the inhibition of bacterial growth and replication. By disrupting DNA synthesis, the compound prevents bacteria from multiplying, thereby helping to control bacterial infections .
Action Environment
The action of 8-Fluoroquinoline-3-carboxamide can be influenced by various environmental factors. For instance, the presence of reactive oxygen species can potentially enhance the phototoxic effects of fluoroquinolones . .
生化分析
Biochemical Properties
8-Fluoroquinoline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA gyrase, 8-Fluoroquinoline-3-carboxamide disrupts bacterial DNA synthesis, leading to antibacterial effects . Additionally, this compound has been shown to interact with natural killer cells and dendritic cells, enhancing their immunoregulatory functions . These interactions highlight the compound’s potential in modulating immune responses and combating infections.
Cellular Effects
The effects of 8-Fluoroquinoline-3-carboxamide on various cell types and cellular processes are profound. In bacterial cells, the compound inhibits DNA gyrase, leading to the disruption of DNA replication and transcription, ultimately causing cell death . In mammalian cells, 8-Fluoroquinoline-3-carboxamide has been observed to modulate immune responses by enhancing the activity of natural killer cells and dendritic cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, making the compound a potential candidate for immunotherapy and anti-inflammatory treatments.
Molecular Mechanism
The molecular mechanism of action of 8-Fluoroquinoline-3-carboxamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the bacterial DNA gyrase enzyme, inhibiting its activity and preventing DNA replication and transcription . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which interferes with the enzyme’s catalytic function. Additionally, 8-Fluoroquinoline-3-carboxamide has been shown to activate natural killer cells via the aryl hydrocarbon receptor, leading to enhanced immunoregulatory functions . These molecular interactions underscore the compound’s potential as an antibacterial and immunomodulatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinoline-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating careful monitoring and dosage adjustments. Long-term studies in mammalian cells have demonstrated sustained immunomodulatory effects, with enhanced natural killer cell activity observed over several weeks .
Dosage Effects in Animal Models
The effects of 8-Fluoroquinoline-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity, effectively inhibiting bacterial growth and infection . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. In immunomodulatory studies, varying doses of the compound have shown dose-dependent enhancement of natural killer cell activity, with higher doses leading to more pronounced effects .
Metabolic Pathways
8-Fluoroquinoline-3-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. Additionally, 8-Fluoroquinoline-3-carboxamide has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to DNA synthesis and immune regulation .
Transport and Distribution
The transport and distribution of 8-Fluoroquinoline-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into bacterial cells via porin channels, allowing it to reach its target enzyme, DNA gyrase . In mammalian cells, 8-Fluoroquinoline-3-carboxamide is distributed to various tissues, with higher concentrations observed in the liver and kidneys . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport and accumulation in target tissues.
Subcellular Localization
The subcellular localization of 8-Fluoroquinoline-3-carboxamide plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cytoplasm, where it interacts with DNA gyrase and inhibits DNA replication . In mammalian cells, 8-Fluoroquinoline-3-carboxamide has been observed to localize to the cytoplasm and nucleus, where it modulates immune responses and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
属性
IUPAC Name |
8-fluoroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


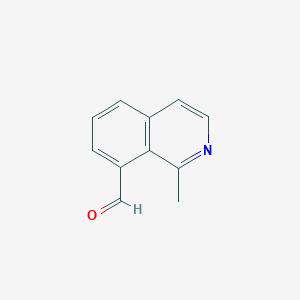
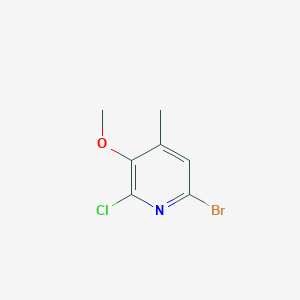
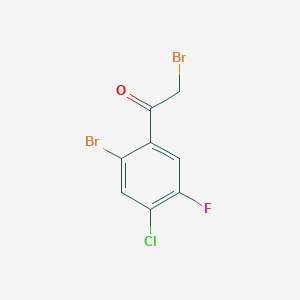
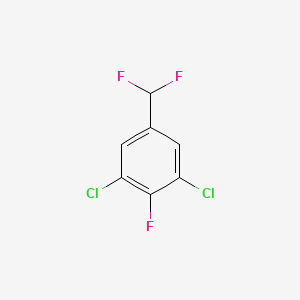
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

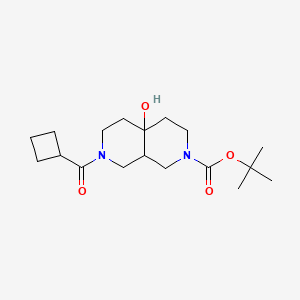
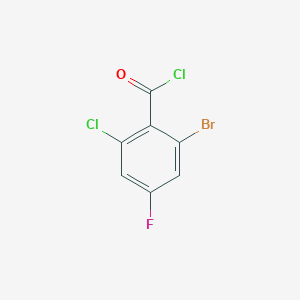
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
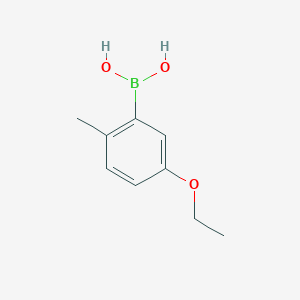
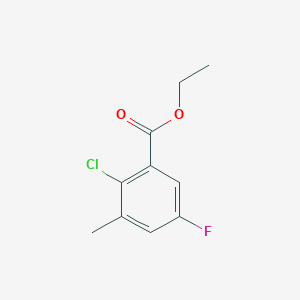
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
